4-(Propan-2-yl)phenyl chloroformate
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Overview
Description
4-(Propan-2-yl)phenyl chloroformate, also known as 4-isopropylphenyl carbonochloridate, is an organic compound with the molecular formula C10H11ClO2 and a molecular weight of 198.65 g/mol . This compound is a member of the chloroformate family, which are esters of chloroformic acid. Chloroformates are commonly used as reagents in organic synthesis due to their reactivity and versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propan-2-yl)phenyl chloroformate typically involves the reaction of 4-isopropylphenol with phosgene in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like toluene under anhydrous conditions to prevent the hydrolysis of phosgene . The general reaction scheme is as follows:
4-isopropylphenol+phosgene→4-(Propan-2-yl)phenyl chloroformate+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(Propan-2-yl)phenyl chloroformate undergoes various types of chemical reactions, including:
Substitution Reactions: Reacts with amines to form carbamates and with alcohols to form carbonate esters.
Hydrolysis: Reacts with water to form 4-isopropylphenol and hydrochloric acid.
Common Reagents and Conditions
Amines: Used to form carbamates under mild conditions.
Major Products
Carbamates: Formed from the reaction with amines.
Carbonate Esters: Formed from the reaction with alcohols.
Scientific Research Applications
4-(Propan-2-yl)phenyl chloroformate is used in various scientific research applications, including:
Organic Synthesis: As a reagent for introducing protective groups and for the synthesis of complex organic molecules.
Pharmaceuticals: Used in the synthesis of intermediates for drug development.
Material Science: Employed in the preparation of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 4-(Propan-2-yl)phenyl chloroformate involves its reactivity as a chloroformate ester. It acts as an electrophile, reacting with nucleophiles such as amines and alcohols to form carbamates and carbonate esters, respectively . The reaction proceeds via a substitution nucleophilic internal mechanism, where the nucleophile attacks the carbonyl carbon, leading to the displacement of the chloride ion .
Comparison with Similar Compounds
Similar Compounds
Methyl Chloroformate: A simpler chloroformate ester used in similar reactions.
Benzyl Chloroformate: Used for introducing the carboxybenzyl (Cbz) protecting group.
Fluorenylmethyloxycarbonyl Chloride: Used for introducing the FMOC protecting group.
Uniqueness
4-(Propan-2-yl)phenyl chloroformate is unique due to its specific structure, which imparts distinct reactivity and selectivity in organic synthesis. Its isopropyl group provides steric hindrance, influencing the reaction pathways and outcomes compared to simpler chloroformates .
Properties
IUPAC Name |
(4-propan-2-ylphenyl) carbonochloridate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7(2)8-3-5-9(6-4-8)13-10(11)12/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXONCCUDWNAHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114302-73-7 |
Source
|
Record name | 4-(propan-2-yl)phenyl chloroformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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